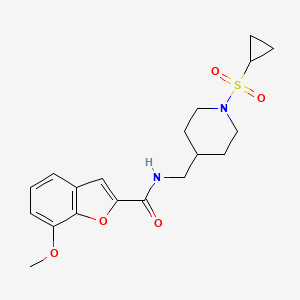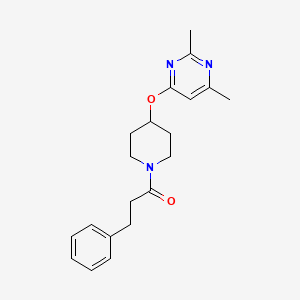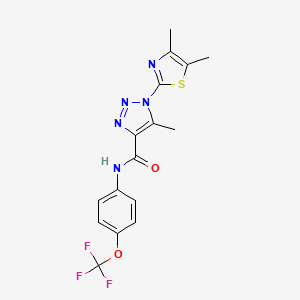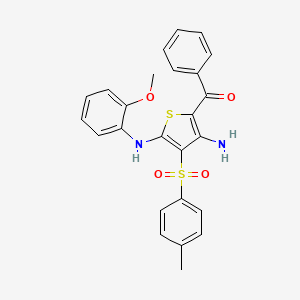
4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of morpholine derivatives. This compound has potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. In
Mechanism of Action
The mechanism of action of 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile has significant biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce inflammation in animal models. In addition, it has been reported to have low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile in lab experiments include its high yield and purity, low toxicity, and good bioavailability. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.
Future Directions
There are several future directions for research on 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile. These include:
1. Further studies to understand its mechanism of action.
2. Studies to explore its potential applications in other fields, such as neuroscience and immunology.
3. Studies to optimize its synthesis method to improve yield and purity.
4. Studies to explore its potential as a drug delivery system.
5. Studies to explore its potential as a scaffold for the development of new drugs.
In conclusion, 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been reported in the literature, and it has been studied for its potential as an anticancer and anti-inflammatory agent. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
The synthesis of 4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile involves the reaction of morpholine with 3-phenyl-2-propenoyl chloride in the presence of a base. The resulting intermediate is then treated with cyanide to obtain the final product. This synthesis method has been reported in the literature and has been successfully used to obtain the compound in high yield and purity.
Scientific Research Applications
4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile has potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anticancer agent. It has been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been studied for its potential as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
4-(3-phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c18-10-15-12-21-7-6-19(15)17(20)14-8-16(9-14)22-11-13-4-2-1-3-5-13/h1-5,14-16H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUYSQFWIAKZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC(C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylmethoxycyclobutanecarbonyl)morpholine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)



![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)
![3,4-dimethoxy-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2597286.png)


![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2597292.png)
![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2597297.png)